molecular formula C18H16N2S B14496183 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole CAS No. 63060-79-7

3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole

Cat. No.: B14496183
CAS No.: 63060-79-7
M. Wt: 292.4 g/mol
InChI Key: WRKCUVNRIQWLFP-UHFFFAOYSA-N
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Description

3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno ring. This is followed by the cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is unique due to its fused thieno and pyrazole rings, along with the presence of methyl and phenyl groups.

Properties

CAS No.

63060-79-7

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

3-methyl-1,4-diphenyl-4,5-dihydrothieno[2,3-c]pyrazole

InChI

InChI=1S/C18H16N2S/c1-13-17-16(14-8-4-2-5-9-14)12-21-18(17)20(19-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

WRKCUVNRIQWLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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